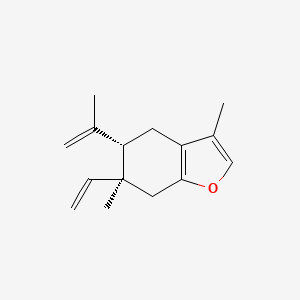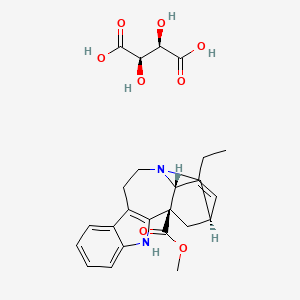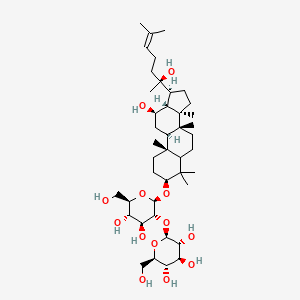
S-Ginsenoside Rg3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Ginsenoside Rg3: is a bioactive compound derived from the root of Panax ginseng, a plant widely used in traditional medicine. This compound belongs to the family of ginsenosides, which are triterpene saponins known for their diverse pharmacological properties. This compound has gained significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : S-Ginsenoside Rg3 can be synthesized through the biotransformation of other ginsenosides such as ginsenoside Rb1, Rb2, Rc, and Rd. This process involves the cleavage of glycosidic bonds by gut microbes, resulting in the formation of this compound . Additionally, it can be prepared through a steaming process where white ginseng is steamed at 98°C for 30 hours, dried, and then steamed again for another 30-45 hours .
Industrial Production Methods: : Industrial production of this compound often involves the use of biotechnological methods, including the use of engineered microbial systems to enhance the yield of this compound. Advances in metabolic engineering have enabled the large-scale production of rare ginsenosides, including this compound, by optimizing the biosynthetic pathways in microorganisms such as Saccharomyces cerevisiae .
Analyse Chemischer Reaktionen
Types of Reactions: : S-Ginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form other ginsenosides such as ginsenoside Rk1 and Rg5 through the cleavage of glycosidic bonds .
Common Reagents and Conditions: : The transformation of ginsenosides often occurs under mild acidic conditions, which facilitate the cleavage of glycosidic bonds. Common reagents used in these reactions include acids and enzymes that catalyze the hydrolysis of glycosidic bonds .
Major Products: : The major products formed from the reactions of this compound include ginsenoside Rk1 and Rg5, which are also known for their pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, S-Ginsenoside Rg3 is used as a model compound to study the biotransformation of ginsenosides and their pharmacological properties .
Biology: : In biological research, this compound is investigated for its effects on cellular processes such as apoptosis, cell proliferation, and differentiation. It has been shown to modulate the expression of non-coding RNAs, thereby influencing various signaling pathways .
Medicine: : In medicine, this compound is recognized for its anti-cancer properties. It inhibits cancer cell proliferation, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy . Additionally, it has anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases .
Industry: : In the industry, this compound is used in the production of dietary supplements and functional foods due to its health-promoting properties .
Wirkmechanismus
S-Ginsenoside Rg3 exerts its effects through multiple molecular targets and pathways. It modulates the expression of non-coding RNAs, such as microRNAs and long non-coding RNAs, which regulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation . Additionally, it influences the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and growth . This compound also activates the cGAS-STING-IFN-I axis, enhancing the immune response against viral infections .
Vergleich Mit ähnlichen Verbindungen
S-Ginsenoside Rg3 is unique among ginsenosides due to its specific pharmacological properties. Similar compounds include:
Ginsenoside Rg5: Known for its anti-cancer and anti-inflammatory effects.
Ginsenoside Rh2: Exhibits anti-cancer properties and enhances immune function.
Ginsenoside Rb1: Has neuroprotective and anti-diabetic effects.
Compared to these compounds, this compound is particularly noted for its ability to modulate non-coding RNAs and its potent anti-cancer activities .
Eigenschaften
Molekularformel |
C42H72O13 |
|---|---|
Molekulargewicht |
785.0 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26?,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 |
InChI-Schlüssel |
RWXIFXNRCLMQCD-URZSDEFGSA-N |
Isomerische SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C |
Kanonische SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,12S,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10818253.png)
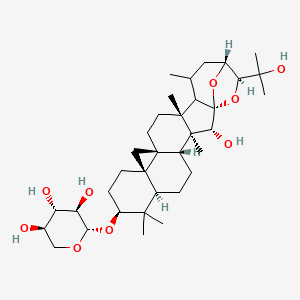
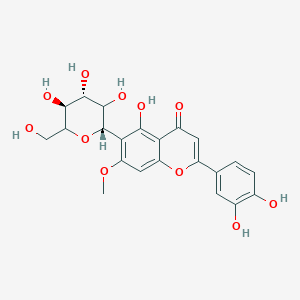
![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818268.png)
![[(1S,5R,8R,13R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818273.png)
![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818279.png)
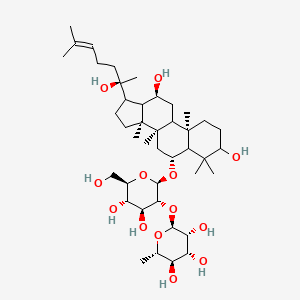
![(2R,3R,4S,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818292.png)
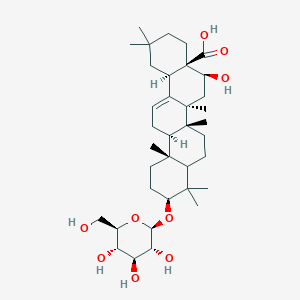
![(1S,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione](/img/structure/B10818299.png)
![2-[[(1S,3S,12R,14S,17R)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B10818309.png)
